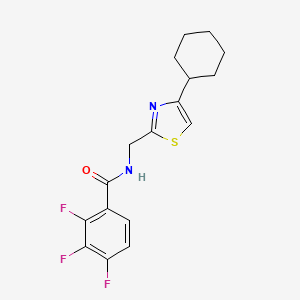

N-((4-cyclohexylthiazol-2-yl)methyl)-2,3,4-trifluorobenzamide

Description

N-((4-cyclohexylthiazol-2-yl)methyl)-2,3,4-trifluorobenzamide is a synthetic benzamide derivative characterized by a 2,3,4-trifluorobenzoyl core linked to a 4-cyclohexylthiazole moiety via a methylene bridge.

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3,4-trifluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2OS/c18-12-7-6-11(15(19)16(12)20)17(23)21-8-14-22-13(9-24-14)10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOVZGQHESIEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-2,3,4-trifluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiazole intermediate.

Attachment of the Trifluorobenzamide Moiety: The final step involves the coupling of the thiazole intermediate with 2,3,4-trifluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Substitution: The trifluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, and alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials, including polymers and coatings with specific properties.

Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-2,3,4-trifluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

N-(4-Chloro-3-nitrophenyl)-2,3,4-trifluorobenzamide (Compound 84378305)

- Structure : Replaces the thiazole-methyl group with a 4-chloro-3-nitrophenyl substituent.

- Synthesis : Synthesized via a two-step process involving (1) conversion of benzoic acid to its acyl chloride using SOCl₂ and (2) coupling with 4-chloro-3-nitroaniline .

- Key Differences: The nitro and chloro groups in Compound 84378305 introduce strong electron-withdrawing effects, enhancing electrophilicity compared to the electron-donating cyclohexylthiazole group in the target compound.

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

- Structure : Features a methoxy-methylbenzoyl group instead of trifluorobenzamide.

- Synthesis : Utilizes thionyl chloride for acyl chloride formation, followed by amidation with 4-chloroaniline .

- Key Differences :

- The methoxy and methyl groups are electron-donating, contrasting with the electron-withdrawing trifluoromethyl groups in the target compound.

- Fluorescence studies on this analog suggest that substituents like methoxy enhance fluorescence intensity, whereas trifluoromethyl groups may quench it due to their electronegativity .

Spectroscopic and Physical Properties

IR and NMR Spectral Data

IR Spectroscopy :

NMR Spectroscopy :

Fluorescence and Solubility

- The trifluoromethyl groups may reduce fluorescence intensity compared to methoxy-substituted benzamides (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) due to electron withdrawal .

- Increased lipophilicity from the cyclohexylthiazole group could enhance solubility in non-polar solvents relative to nitro- or chloro-substituted analogs .

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-2,3,4-trifluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 332.39 g/mol. The presence of trifluoromethyl groups and a thiazole moiety suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to cancer proliferation.

- Receptor Modulation : Binding to specific receptors can lead to modulation of signaling pathways that are crucial for cellular responses.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages:

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-α | 50 | 200 |

| IL-6 | 30 | 100 |

This indicates a potential role in treating inflammatory diseases.

Case Studies

- Case Study on Cancer Treatment : A study involving mice xenografted with human cancer cells showed significant tumor reduction when treated with this compound over a period of four weeks. The treatment group exhibited about a 70% reduction in tumor volume compared to the control group.

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased edema and reduced levels of inflammatory markers in serum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.